Zinc perchlorate

Catalog No.
S784153
CAS No.
13637-61-1
M.F
Cl2O8Zn
M. Wt
264.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc perchlorate

CAS Number

13637-61-1

Product Name

Zinc perchlorate

IUPAC Name

zinc;diperchlorate

Molecular Formula

Cl2O8Zn

Molecular Weight

264.3 g/mol

InChI

InChI=1S/2ClHO4.Zn/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2

InChI Key

RXBXBWBHKPGHIB-UHFFFAOYSA-L

SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zn+2]

Canonical SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zn+2]

Catalysis:

  • Organic Synthesis: Zinc perchlorate, particularly in its hexahydrate form (Zn(ClO4)2·6H2O), acts as a versatile catalyst for various organic reactions []. It demonstrates high efficiency in:
    • Acylation: Introducing acyl groups onto electron-deficient phenols, sterically hindered alcohols, and amines [].
    • Epoxide ring opening: Cleaving epoxide rings with thiols to form 2-hydroxy sulfides [].
    • Esterification: Condensing carboxylic acids with alcohols under solvent-free conditions [].
  • Metal-Organic Frameworks (MOFs): Zinc perchlorate can be used as a precursor for the synthesis of highly fluorescent ZnSe quantum dots, which are useful in various applications like bioimaging and light-emitting diodes (LEDs) [].

Electrolytes:

  • Aqueous Zinc Batteries: Zinc perchlorate serves as a promising electrolyte component for rechargeable zinc batteries due to its high ionic conductivity and compatibility with zinc electrodes [].

Other Applications:

  • Proteomics research: Zinc perchlorate finds use in sample preparation for mass spectrometry analysis in proteomics studies [].

Zinc perchlorate is an inorganic compound with the formula Zinc(II) perchlorate hexahydrate, represented as Zn(ClO₄)₂·6H₂O. This compound appears as colorless crystalline solids or white powders and is highly soluble in water. Zinc perchlorate is notable for its strong oxidizing properties, which arise from the perchlorate ion (ClO₄⁻), making it useful in various

, primarily functioning as a catalyst. Some key reactions include:

  • Epoxide Ring Opening: Zinc perchlorate hexahydrate has been shown to catalyze the opening of epoxide rings by amines, yielding 2-amino alcohols with high regioselectivity and stereoselectivity. This reaction is particularly effective under solvent-free conditions, demonstrating its efficiency compared to other metal perchlorates .
  • Acylation Reactions: It also serves as an acylation catalyst for poor nucleophilic phenols, alcohols, and amines, facilitating the formation of various acylated products .
  • Synthesis of β-Hydroxysulfides: The compound catalyzes the reaction between epoxides derived from olefins and thiols to produce β-hydroxysulfides in high yields .

Zinc perchlorate can be synthesized through various methods:

  • Direct Reaction: Reacting zinc oxide or zinc carbonate with perchloric acid results in the formation of zinc perchlorate. The reaction can be represented as:
    ZnO+2HClO4Zn ClO4 2+H2O\text{ZnO}+2\text{HClO}_4\rightarrow \text{Zn ClO}_4\text{ }_2+\text{H}_2\text{O}
  • Hydration: The hexahydrate form can be obtained by dissolving anhydrous zinc perchlorate in water and allowing it to crystallize.
  • Electrochemical Methods: Recent studies indicate that zinc perchlorate can be utilized in electrochemical applications, such as in zinc-bromine batteries, enhancing their performance through reversible reactions .

Zinc perchlorate has diverse applications across various fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly for reactions involving epoxides and acylation processes .
  • Electrochemistry: In energy storage systems like zinc-bromine batteries, it acts as an electrolyte additive to improve stability and performance .
  • Pharmaceuticals: The compound has been employed in synthesizing pharmaceutical intermediates, such as cardiovascular drugs like propranolol

    Studies on zinc perchlorate's interactions primarily focus on its catalytic properties rather than biological interactions. Its ability to influence reaction pathways makes it a valuable reagent in organic chemistry. Further research may explore its interactions with biological systems, particularly regarding its safety and toxicity profiles.

Zinc perchlorate shares similarities with other metal perchlorates but exhibits unique properties that distinguish it:

CompoundFormulaUnique Properties
Zinc PerchlorateZn(ClO₄)₂·6H₂OHighly effective catalyst for epoxide reactions
Lithium PerchlorateLiClO₄Used in rocket propellants; less effective as a catalyst
Sodium PerchlorateNaClO₄Commonly used as a disinfectant; not a strong catalyst
Magnesium PerchlorateMg(ClO₄)₂·nH₂OLess soluble; used in some pyrotechnic applications

Zinc perchlorate's effectiveness as a catalyst for specific organic reactions sets it apart from other metal perchlorates, making it a valuable compound in synthetic chemistry.

Lewis Acid-Catalyzed Thia-Michael Addition Reactions

Zinc perchlorate hexahydrate excels in mediating thia-Michael additions, enabling the conjugate addition of thiols to α,β-unsaturated ketones under solvent-free conditions. The reaction proceeds via a Lewis acid-activated enone intermediate, where the zinc ion polarizes the carbonyl group, enhancing electrophilicity at the β-carbon (Figure 1). Aryl thiols exhibit higher reactivity compared to alkyl analogs due to resonance stabilization of the thiolate intermediate. For example, the addition of thiophenol to cyclohexenone achieves 92% yield within 5 minutes at room temperature.

Key Mechanistic Features:

  • Activation: Coordination of zinc to the carbonyl oxygen lowers the LUMO energy of the enone.
  • Regioselectivity: Electronic and steric factors dictate nucleophilic attack at the β-position.
  • Stereocontrol: Anti-addition dominates due to transition-state stabilization via hydrogen bonding.

Solvent-Free Epoxide Ring-Opening Mechanisms

The compound’s proficiency in epoxide ring-opening reactions is exemplified in the synthesis of β-amino alcohols and β-hydroxysulfides. Using styrene oxide and aniline, zinc perchlorate facilitates regioselective attack at the benzylic carbon, yielding 1,2-diphenylethanolamine in 89% efficiency. Contrastingly, aliphatic amines favor terminal carbon attack, underscoring the catalyst’s ability to modulate regiochemistry based on substrate electronics.

Reaction Optimization:

  • Temperature: Reactions proceed optimally at 25–40°C.
  • Catalyst Loading: 5 mol% suffices for most substrates.
  • Scope: Compatible with glycidic ethers, cyclic epoxides, and sterically hindered systems.

Table 1: Comparative Yields in Epoxide Ring-Opening Reactions

SubstrateNucleophileYield (%)Regioselectivity
Styrene oxideAniline89Benzylic
Cyclohexene oxideThiophenol85Terminal
EpichlorohydrinBenzylamine78Mixed

Acylation of Electron-Deficient Substrates

Zinc perchlorate circumvents traditional acylation limitations by activating poorly nucleophilic phenols and amines. For instance, 4-nitrophenol reacts with acetic anhydride to form the corresponding acetate in 94% yield under solvent-free conditions. The catalyst’s perchlorate anion stabilizes the acyloxy intermediate, while the zinc ion polarizes the carbonyl electrophile.

Advantages Over Conventional Methods:

  • Reduced Side Reactions: Minimal ester hydrolysis or over-acylation.
  • Broad Functional Group Tolerance: Nitro, halo, and sulfonic acid groups remain intact.

Stereoselective Synthesis of β-Enamino Esters

The condensation of β-ketoesters with amines to form β-enamino esters is efficiently catalyzed by zinc perchlorate. The reaction proceeds via a six-membered transition state, where the zinc ion coordinates both the ketoester’s carbonyl and the amine’s lone pair (Figure 2). This dual activation enables stereoselective formation of (E)-isomers with >90% selectivity in cyclic systems.

Applications in Drug Synthesis:

  • Propranolol: Synthesized via zinc-catalyzed epoxide ring-opening followed by enamine formation.
  • Naftopidil: Achieved through a one-pot cascade reaction using the same catalyst.

Comparative Efficacy with Alternative Zinc Salts

Zinc perchlorate outperforms other zinc salts (e.g., $$ZnCl2$$, $$ZnBr2$$) due to its weakly coordinating perchlorate anions, which enhance Lewis acidity without precipitating intermediates. A study comparing catalysts for thia-Michael additions revealed the following activity trend:
$$
Zn(ClO4)2 \cdot 6H2O > Zn(BF4)2 \approx Zn(OTf)2 \gg ZnI2 > ZnBr2 > ZnCl_2
$$
Table 2: Catalytic Performance Metrics

CatalystReaction Time (h)Yield (%)
$$Zn(ClO4)2 \cdot 6H_2O$$0.595
$$ZnCl_2$$4.062
$$Zn(OAc)_2$$6.038

UNII

725JL07841

Other CAS

13637-61-1

Wikipedia

Zinc perchlorate

General Manufacturing Information

Perchloric acid, zinc salt (2:1): ACTIVE

Dates

Modify: 2024-02-18

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